molecular formula C12H15Br B6268576 rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans CAS No. 2307784-63-8

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans

Cat. No.: B6268576
CAS No.: 2307784-63-8
M. Wt: 239.2
InChI Key:
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Description

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans: is a chemical compound with a complex structure that allows for versatile studies. It is used in various fields of scientific research, ranging from organic synthesis to material sciences. The compound is characterized by its unique molecular configuration, which includes a bromomethyl group attached to a cyclopentyl ring, further connected to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans typically involves the bromination of a cyclopentyl derivative followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Substituted cyclopentyl derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a building block for polymers.

Mechanism of Action

The mechanism of action of rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target and context of the reaction .

Comparison with Similar Compounds

    (1R,3R)-3-(chloromethyl)cyclopentylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (1R,3R)-3-(hydroxymethyl)cyclopentylbenzene: Contains a hydroxymethyl group instead of a bromomethyl group.

    (1R,3R)-3-(methyl)cyclopentylbenzene: Lacks the halogen group, having a simple methyl group instead.

Uniqueness: rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific types of chemical modifications that are not possible with its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans involves the reaction of a cyclopentyl derivative with a benzene derivative in the presence of a brominating agent.", "Starting Materials": [ "Cyclopentene", "Benzene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "1. Cyclopentene is reacted with bromine in the presence of sodium hydroxide to form (1R,3R)-3-bromocyclopentene.", "2. (1R,3R)-3-bromocyclopentene is then reacted with hydrogen peroxide in the presence of acetic acid to form (1R,3R)-3-(bromomethyl)cyclopentanol.", "3. (1R,3R)-3-(bromomethyl)cyclopentanol is then dehydrated to form (1R,3R)-3-(bromomethyl)cyclopentene.", "4. (1R,3R)-3-(bromomethyl)cyclopentene is then reacted with benzene in the presence of a Lewis acid catalyst to form rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans." ] }

CAS No.

2307784-63-8

Molecular Formula

C12H15Br

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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